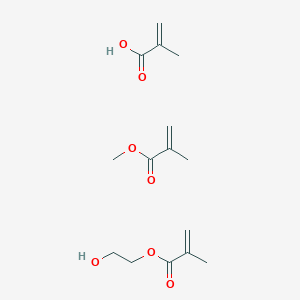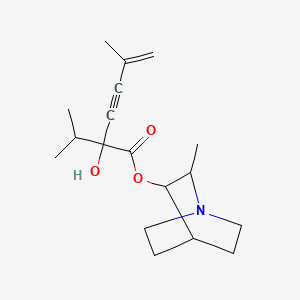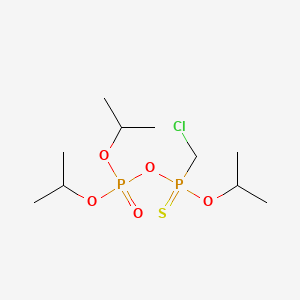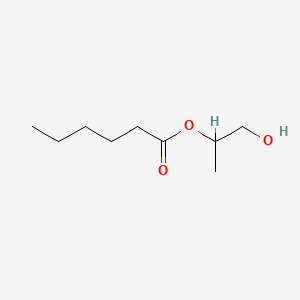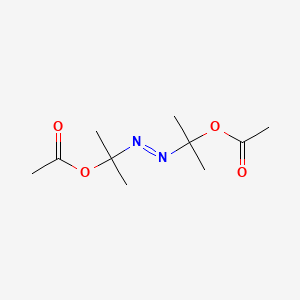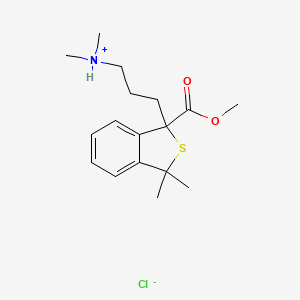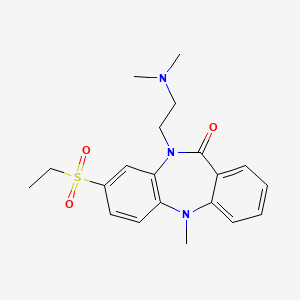
Dichlorobis(trichloromethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorobis(trichloromethyl)silane is an organosilicon compound with the molecular formula C2Cl8Si. It is a colorless liquid that is primarily used in organic synthesis and as an intermediate in the production of other silicon-containing compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dichlorobis(trichloromethyl)silane can be synthesized through the reaction of silicon tetrachloride with trichloromethyl chloride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where silicon tetrachloride and trichloromethyl chloride are combined. The reaction is carefully monitored to maintain optimal conditions, and the product is purified through distillation .
Análisis De Reacciones Químicas
Types of Reactions
Dichlorobis(trichloromethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace one or more chlorine atoms.
Hydrolysis: It reacts with water to form silanols and hydrochloric acid.
Reduction: It can be reduced to form different silicon-containing compounds
Common Reagents and Conditions
Nucleophiles: Such as alcohols, amines, and thiols, are commonly used in substitution reactions.
Water: Used in hydrolysis reactions.
Reducing Agents: Such as lithium aluminum hydride, are used in reduction reactions
Major Products Formed
Silanols: Formed during hydrolysis.
Substituted Silanes: Formed during substitution reactions.
Reduced Silicon Compounds: Formed during reduction reactions
Aplicaciones Científicas De Investigación
Dichlorobis(trichloromethyl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other silicon-containing compounds.
Biology: Utilized in the modification of surfaces to create hydrophobic coatings.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Employed in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of dichlorobis(trichloromethyl)silane involves its ability to react with various nucleophiles and reducing agents. The compound’s silicon-chlorine bonds are highly reactive, allowing it to undergo substitution and reduction reactions. These reactions enable the formation of a wide range of silicon-containing products, which can be further utilized in various applications .
Comparación Con Compuestos Similares
Similar Compounds
Methyltrichlorosilane: Similar in structure but contains a methyl group instead of trichloromethyl groups.
Trichlorosilane: Contains three chlorine atoms bonded to silicon and is used in similar applications
Uniqueness
Dichlorobis(trichloromethyl)silane is unique due to its high reactivity and ability to form a variety of silicon-containing compounds. Its structure allows for multiple substitution and reduction reactions, making it a versatile reagent in organic synthesis .
Propiedades
Número CAS |
2602-55-3 |
|---|---|
Fórmula molecular |
C2Cl8Si |
Peso molecular |
335.7 g/mol |
Nombre IUPAC |
dichloro-bis(trichloromethyl)silane |
InChI |
InChI=1S/C2Cl8Si/c3-1(4,5)11(9,10)2(6,7)8 |
Clave InChI |
DCAHYUQEYDTBOH-UHFFFAOYSA-N |
SMILES canónico |
C([Si](C(Cl)(Cl)Cl)(Cl)Cl)(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


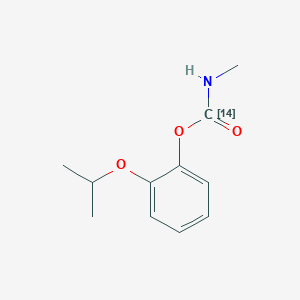
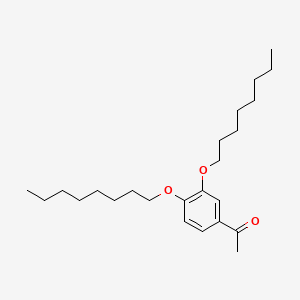
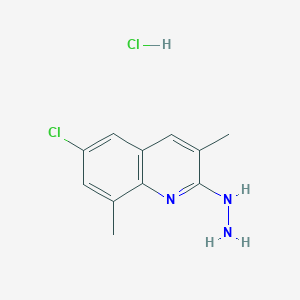
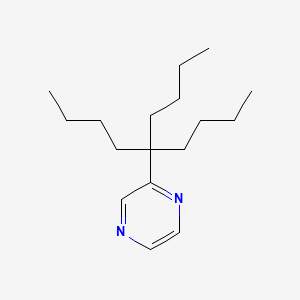
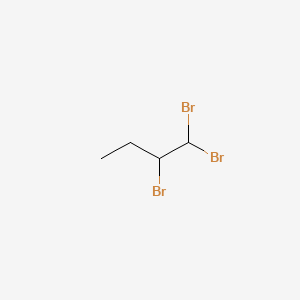
![3-(Dimethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13749570.png)
